molecular formula C17H23N9 B5665377 4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine

4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine

Cat. No. B5665377
M. Wt: 353.4 g/mol
InChI Key: CEZWBURNWPGLLT-UHFFFAOYSA-N
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Description

The compound belongs to a class of highly specialized heterocyclic molecules, noted for their intricate molecular architecture and potential for bioactivity. Its structure suggests a complex synthesis process and a multifaceted chemical behavior profile, making it a subject of interest in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of complex molecules like "4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine" often involves multi-step reactions, starting from simpler heterocyclic components. A representative example from the literature involves the synthesis of related bioactive heterocycles through condensation reactions, highlighting the importance of selecting appropriate starting materials and conditions for obtaining the desired compound (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by crystallography, revealing crucial details such as bond lengths, angles, and spatial arrangements. These details inform on the molecule's stability, reactivity, and potential interactions with biological targets. Studies like those by Boechat et al. (2016) provide insights into the non-planarity of similar molecules, indicative of the complex three-dimensional structures that influence their chemical and physical properties (Boechat et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, facilitated by the presence of multiple heteroatoms. The synthesis and antibacterial activities of new piperidine substituted derivatives demonstrate the potential for these compounds to undergo various chemical transformations, leading to products with significant biological activities (Shin et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are key to understanding the behavior of these compounds under different conditions. These properties are determined through analytical techniques like X-ray crystallography and spectroscopy. For instance, the crystal structure studies provide insights into the solid-state characteristics and intermolecular interactions within the crystal lattice, impacting the compound's solubility and stability (Thimmegowda et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for the application of these compounds in synthesis and potential pharmaceuticals. Studies focusing on the synthesis and evaluation of derivatives highlight the versatility and reactivity of these molecules, offering insights into their potential utility in creating more effective compounds (Rajkumar et al., 2014).

properties

IUPAC Name

4-[4-cyclopropyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-(1H-imidazol-5-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N9/c1-2-15(1)26-16(9-25-12-19-11-21-25)22-23-17(26)13-3-5-24(6-4-13)8-14-7-18-10-20-14/h7,10-13,15H,1-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZWBURNWPGLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2C3CCN(CC3)CC4=CN=CN4)CN5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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